molecular formula C11H11NO2S B13069539 Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B13069539
M. Wt: 221.28 g/mol
InChI Key: OGCGSQALZHWLMW-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound features an aminomethyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate: Contains an aminomethyl group and a methyl ester group.

    Methyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: Similar structure but with an oxygen atom instead of sulfur.

    Methyl 3-(aminomethyl)-1-indole-2-carboxylate: Contains an indole ring instead of a benzothiophene ring.

Uniqueness

This compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10/h2-5H,6,12H2,1H3

InChI Key

OGCGSQALZHWLMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)CN

Origin of Product

United States

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